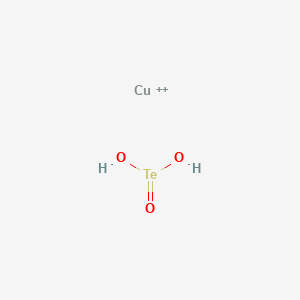

Copper tellurite

Description

Copper tellurite (CuTeO₃) is a compound within the copper-tellurium-oxygen system, typically formed through thermal decomposition processes. For instance, at 840–880°C, copper orthotellurate (Cu₃TeO₆) reacts with tellurium oxide (TeO₂) to yield CuTeO₃ and oxygen gas . Structurally, this compound exists in a monoclinic lattice, often forming intermediate phases during the oxidative roasting of copper telluride (Cu₂Te). Its stability and decomposition pathways are temperature-dependent, with Cu₃TeO₆ decomposing into CuO, TeO₂, and O₂ at 900°C . This compound glasses, such as xCuO–(100−x)TeO₂ systems, exhibit enhanced glass-forming ability with increasing CuO content (15–20 mol%) and the addition of B₂O₃ .

Properties

CAS No. |

13812-58-3 |

|---|---|

Molecular Formula |

CuH2O3Te+2 |

Molecular Weight |

241.2 g/mol |

IUPAC Name |

copper;tellurous acid |

InChI |

InChI=1S/Cu.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2; |

InChI Key |

VSHVHZBQWNXZHX-UHFFFAOYSA-N |

Canonical SMILES |

O[Te](=O)O.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method involving chemical reactions in aqueous solutions at elevated temperatures and pressures inside sealed autoclaves. This method facilitates the formation of crystalline this compound phases with controlled morphology.

- Procedure: Reactants such as barium chloride, copper oxide, and tellurium hydroxide (Te(OH)6) are mixed in aqueous ammonium chloride solution and heated at around 375 °C for several days (e.g., 4 days) to yield layered this compound compounds such as Ba2Cu4Te4O11Cl4.

- Advantages: Produces well-crystallized layered structures with defined coordination environments (e.g., copper in square planar CuO4 and tellurium in TeO3 pyramids).

- Limitations: Requires high temperature and pressure, long reaction times, and specialized equipment (autoclaves).

Solvothermal Synthesis

Solvothermal synthesis is similar to hydrothermal but uses non-aqueous solvents, often under inert atmosphere, to control the growth of copper telluride nanostructures.

- Procedure: Copper and tellurium precursors are dissolved in organic solvents with ligands (e.g., oleylamine, oleic acid) and heated under inert atmosphere. Reaction parameters such as precursor concentration, ratio, temperature, and solvent type are tuned to control morphology (nanocubes, nanosheets, nanoparticles).

- Advantages: Enables synthesis of uniform nanostructures with tunable size and shape; suitable for producing nanocrystals for electronic applications.

- Limitations: Requires inert atmosphere and organic solvents; complex reaction parameter optimization.

Electrodeposition

Electrodeposition is a versatile and low-temperature method to deposit this compound thin films or nanostructures onto conductive substrates.

- Procedure: An aqueous electrolyte containing copper nitrate and tellurium dioxide dissolved in acidic solution (pH ~1) is used. A three-electrode system (Ag/AgCl reference, Pt counter, and conductive substrate working electrode) applies a cathodic potential to reduce Cu and Te ions simultaneously, forming copper telluride films.

- Typical Electrolyte Composition:

| Component | Concentration (mM) | Notes |

|---|---|---|

| Cu(NO3)2·3H2O | 5 - 10 | Copper ion source |

| TeO2 | 5 - 10 | Tellurium ion source |

| Nitric acid (HNO3) | 60% (20 mL) in 80 mL water | Adjusts pH to ~1 for solubility |

- Deposition Parameters: Deposition time (5-15 min), potential sweep rates (10 mV/s), and precursor ratios affect film morphology and composition.

- Advantages: Room temperature process, good control over film thickness and composition, adhesive films.

- Limitations: Requires optimization to avoid copper vacancies and maintain stoichiometry; limited crystallinity with longer deposition times.

Chemical Bath Deposition (CBD)

CBD involves the slow release of copper and tellurite ions in solution, allowing film growth via nucleation and particle growth on substrates.

- Procedure: Copper sulfate and sodium tellurite are dissolved in water with triethanolamine as a complexing agent to stabilize copper ions. Telluride ions are liberated from sodium tellurite, which then react with copper ions to form Cu2Te films on substrates such as stainless steel or ITO at room temperature.

- Chemical Reactions:

$$

\text{CuSO}4 \rightarrow \text{Cu}^{2+} + \text{SO}4^{2-}

$$

$$

\text{Na}2\text{TeO}3 + 6e^- + 6H^+ \rightarrow \text{Te}^{2-} + 3H_2O + 2Na^+

$$

$$

2\text{Cu}^{2+} + \text{Te}^{2-} \rightarrow \text{Cu}_2\text{Te}

$$

- Advantages: Simple, low-cost, room temperature synthesis; produces pinhole-free, uniform films.

- Limitations: Film crystallinity decreases with longer deposition times; requires careful control of complexing agents.

Colloidal Synthesis of Nanocrystals

This method produces uniform copper telluride nanocrystals with controlled shape and size by hot injection of tellurium precursors into copper precursor solutions.

- Procedure: Copper precursors (e.g., copper oleate) are prepared by heating copper salts with ligands such as oleylamine and oleic acid. A solution of tellurium in trioctylphosphine (TOPTe) is rapidly injected at elevated temperature (e.g., 180 °C). The reaction is quenched by cooling and adding stabilizing agents like octylamine and toluene.

- Control Parameters: Reaction time, temperature, precursor concentrations, and ligand chain length affect nanodisk diameter and thickness.

- Advantages: Produces monodisperse nanodisks with well-defined stoichiometry and tunable dimensions.

- Limitations: Requires inert atmosphere, organic solvents, and precise temperature control.

Comparative Analysis of Preparation Methods

| Method | Temperature | Pressure | Morphology Control | Equipment Needed | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydrothermal | High (e.g., 375 °C) | High (autoclave) | Moderate | Autoclave | Well-crystallized layered structures | Long reaction times, safety concerns |

| Solvothermal | Moderate to High | Moderate | High | Sealed vessel, inert atmosphere | Uniform nanostructures, tunable size | Requires inert atmosphere, organic solvents |

| Electrodeposition | Room temperature | Atmospheric | Moderate | Potentiostat, electrodes | Low temp, good film adhesion | Stoichiometry control challenges |

| Chemical Bath Deposition | Room temperature | Atmospheric | Low to Moderate | Simple glassware | Simple, low cost, uniform films | Crystallinity issues with time |

| Colloidal Synthesis | Moderate (100-180 °C) | Atmospheric | High | Inert atmosphere setup | Monodisperse nanocrystals | Complex, requires organic solvents |

Research Findings and Data

Electrodeposition Composition Data

From electrodeposition studies, the atomic percentages of copper and tellurium in Cu2Te films vary with deposition time:

| Deposition Time (min) | Atomic % Cu | Atomic % Te |

|---|---|---|

| 5 | 75.23 | 24.77 |

| 10 | 67.19 | 32.81 |

| 15 | 64.27 | 35.63 |

This indicates increasing tellurium incorporation with longer deposition times, but also a decrease in crystallinity.

Structural Data from Hydrothermal Synthesis

A hydrothermally synthesized this compound compound Ba2Cu4Te4O11Cl4 crystallizes in a centrosymmetric space group with lattice parameters:

| Parameter | Value (Å or degrees) |

|---|---|

| a | 9.275(2) Å |

| b | 12.135(2) Å |

| c | 9.263(2) Å |

| α | 98.23(3)° |

| β | 108.35(3)° |

| γ | 110.90(3)° |

Copper atoms adopt square planar CuO4 coordination, and tellurium atoms form TeO3 pyramids.

Nanocrystal Size Control

In colloidal synthesis, nanodisk diameter and thickness can be tuned by adjusting reaction time, temperature, and ligand chain length, enabling precise control over copper telluride nanocrystal morphology.

Chemical Reactions Analysis

Types of Reactions

Copper tellurite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions

Oxidation: this compound can be oxidized to form copper tellurate (CuTeO4) using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4), resulting in the formation of elemental tellurium and copper.

Substitution: this compound can undergo substitution reactions with various ligands, leading to the formation of complex compounds with different properties.

Major Products Formed

The major products formed from these reactions include copper tellurate, elemental tellurium, and various copper-tellurium complexes. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Thermoelectric Applications

Copper telluride exhibits high thermoelectric efficiency, making it suitable for thermoelectric generators and cooling devices. Its low thermal conductivity and high electrical conductivity contribute to its effectiveness in energy conversion.

Case Study: Thermoelectric Performance

- Material : Copper telluride nanosheets

- Synthesis Method : Solvothermal reaction

- Findings : The nanosheets demonstrated a significant reduction in lattice thermal conductivity, resulting in an enhanced thermoelectric figure of merit .

Photovoltaic Cells

Copper telluride is integral to the production of thin-film solar cells. Its ability to convert solar energy into electricity efficiently positions it as a promising material in renewable energy technologies.

Data Table: Photovoltaic Efficiency

| Material Type | Efficiency (%) | Year |

|---|---|---|

| Copper Telluride Thin Films | 12.5 | 2014 |

| Cadmium Telluride Thin Films | 22.1 | 2020 |

Optoelectronics

In the realm of optoelectronics, copper telluride is utilized in the fabrication of light-emitting diodes (LEDs) and laser diodes due to its semiconducting properties.

Case Study: Optoelectronic Devices

- Application : Infrared detectors

- Performance : Copper telluride-based infrared detectors are employed in night vision devices and remote sensing applications due to their sensitivity to infrared light .

Catalysis

Copper telluride serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its catalytic properties are being explored for environmental applications such as pollutant degradation.

Research Insight

- A study demonstrated the peroxidase-like activity of copper telluride nanoparticles, indicating their potential use in catalytic processes .

Medical Imaging

Recent research has focused on the use of copper telluride nanoparticles in medical imaging techniques. Their unique optical properties allow for enhanced imaging capabilities.

Case Study: Medical Imaging Potential

- Material : Copper telluride nanoparticles

- Application : Investigated for use in imaging modalities due to their strong optical absorption .

Gas Sensing Applications

Copper telluride thin films have been studied for their gas sensing capabilities, particularly for detecting hazardous gases like hydrogen and nitrogen dioxide.

Data Table: Gas Sensitivity

| Film Thickness (nm) | Gas Type | Sensitivity (S) |

|---|---|---|

| 700 | H2 | High |

| 900 | NO2 | Moderate |

Mechanism of Action

The mechanism of action of copper tellurite involves its ability to participate in redox reactions. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including membranes, proteins, and DNA, resulting in antimicrobial effects.

In materials science, the unique electronic properties of this compound allow it to function as a semiconductor. Its ability to conduct electricity and facilitate charge transfer makes it valuable in electronic devices and sensors.

Comparison with Similar Compounds

Copper Metatellurite (CuTeO₄)

Copper Orthotellurate (Cu₃TeO₆)

- Structure : Cubic or tetragonal, featuring TeO₆ octahedra linked to CuO₆ units.

- Decomposition : Breaks down into CuO and TeO₂ at 900°C, differing from literature reports due to TeO₂ vapor pressure (1.33 kPa at 900°C) .

- Applications : Primary phase in copper telluride cinders (93–95.5 wt% in industrial residues) .

Pyrotellurite (Te₃Cu₂O₇)

- Controversy : Initially reported as Te₃Cu₂O₇, but later studies suggest it may be CuTe₂O₅ (pyrotellurite) .

- Reactivity : Forms during incomplete oxidation of copper telluride, with debated stability under atmospheric conditions.

Comparison with Other Tellurium-Containing Compounds

Cadmium Telluride (CdTe) and Bismuth Telluride (Bi₂Te₃)

Tellurite (TeO₃²⁻) and Tellurate (TeO₄²⁻)

Toxicity and Resistance in Microbes

- Copper Stress : Staphylococcus aureus upregulates copA and copP efflux genes under this compound stress .

- Tellurite Detoxification: Halophiles like Thermoactinomyces sp. QS-2006 remove 95.5% TeO₃²⁻ via adsorption and intracellular reduction to Te⁰ .

- Iron Interaction : Tellurite exposure depletes intracellular iron, exacerbating oxidative stress via Fenton reactions. This compound’s impact on iron homeostasis remains unstudied .

Industrial Recovery

- Copper Refining: Tellurium is recovered from copper anode slimes via acid roasting (CuTeO₃ → TeO₂) .

- Biorecovery: Pseudoalteromonas sp. EPR3 transforms CuTeO₃ into Te⁰ nanoparticles, offering eco-friendly recycling .

Key Research Findings and Data

Thermal Decomposition Pathways

| Compound | Decomposition Reaction | Temperature (°C) | Key Products |

|---|---|---|---|

| Cu₃TeO₆ | Cu₃TeO₆ → 3CuO + TeO₂ + ½O₂ | 900 | CuO, TeO₂ |

| CuTeO₃ | Cu₃TeO₆ + 2TeO₂ → 3CuTeO₃ + ½O₂ | 840–880 | CuTeO₃, O₂ |

Biological Activity

Copper tellurite (CuTeO3) is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a compound formed from copper and tellurium, both of which have unique biological properties. Copper is known for its essential role in biological systems, while tellurium has been recognized for its potential toxicity and interaction with biological molecules.

Antibacterial Activity

Recent studies have highlighted the intrinsic bactericidal activity of copper telluride nanoparticles. These nanoparticles exhibit superior bactericidal efficiency against various bacterial strains, making them promising candidates for antimicrobial applications.

Key Findings:

- Study on Nano-clusters : A study reported that novel copper telluride nano-clusters demonstrated significant antibacterial properties, effectively killing bacteria through mechanisms that disrupt cell membranes and induce oxidative stress .

- Synthesis and Efficacy : The facile synthesis of copper telluride nanoparticles has been explored, showing robust catalytic activity that enhances their bactericidal effects .

| Study | Bacterial Strain | Efficacy | Mechanism |

|---|---|---|---|

| E. coli | High | Membrane disruption, oxidative stress | |

| S. aureus | Moderate | Catalytic activity leading to reactive oxygen species (ROS) generation |

Anticancer Activity

Copper compounds, including this compound, have shown promising results in anticancer research. They exhibit cytotoxic effects on various cancer cell lines through multiple mechanisms.

- Cell Cycle Arrest : Copper complexes induce cell cycle arrest in cancer cells, particularly in the G1 phase, leading to reduced proliferation rates.

- Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction .

Case Studies:

- Leukemia Cells : Research demonstrated that copper complexes containing naphthyl groups could promote apoptosis in leukemia cell lines (THP-1 and U937) by activating caspase pathways .

- Breast Cancer Cells : Another study showed that copper(II) complexes caused significant apoptosis in MCF-7 breast cancer cells, correlating with DNA damage and increased expression of pro-apoptotic factors .

| Study | Cancer Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| THP-1 | Apoptosis | Caspase activation | |

| MCF-7 | Cell cycle arrest | DNA damage |

Interaction with Biological Systems

This compound interacts with biological systems primarily through its chemical reactivity with thiol groups. This interaction can lead to alterations in protein functions and cellular signaling pathways.

- Thiol Interaction : Tellurium compounds, including tellurites, have been shown to interact specifically with cysteine residues in proteins, potentially leading to enzyme inhibition or activation .

- Cysteine Protease Inhibition : Tellurium derivatives can inhibit cysteine proteases but show limited activity against other protease families, suggesting a targeted mechanism of action .

Q & A

Q. What are the key experimental parameters for synthesizing copper tellurite (CuTeO₃) with high purity?

Answer:

- Synthesis methodology : this compound is typically synthesized via solid-state reactions or melt-quenching techniques. For example, CuTeO₃-based glasses for radioactive iodine immobilization are fabricated by melting Cu₂O, TeO₂, and CuI at high temperatures (e.g., 900–1000°C) under controlled atmospheric conditions to minimize iodine volatilization .

- Critical parameters :

Q. How can researchers characterize the structural stability of this compound compounds?

Answer:

- Analytical techniques :

- X-ray fluorescence (XRF) : Quantifies elemental composition and iodine retention (e.g., 13.79 wt% iodine loading in CuI-doped tellurite glass) .

- Product Consistency Test (PCT) : Evaluates chemical durability (e.g., normalized elemental release <2 g/m² for US regulatory compliance) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability under varying temperatures.

Advanced Research Questions

Q. How do conflicting data on this compound’s toxicity in microbial systems arise, and how can they be resolved?

Answer:

- Data contradictions : Studies report variability in bacterial tellurite resistance mechanisms. For instance, Staphylococcus xylosus QWTm6 removes ~90% tellurite within 12 hours , while Psychrobacter glacincola BNF20 shows limited reduction capacity despite genetic resistance markers .

- Resolution strategies :

Q. What methodologies are effective for resolving discrepancies in tellurite-copper interactions during environmental remediation?

Answer:

- Experimental design :

- Statistical tools : ANOVA or PCA to isolate factors influencing contradictory results (e.g., pH, ionic strength).

Q. How can this compound’s redox behavior be systematically studied to optimize its application in waste immobilization?

Answer:

- Electrochemical methods : Cyclic voltammetry to map redox potentials of Te(IV)/Te(0) and Cu(I)/Cu(II) transitions.

- Synchrotron-based spectroscopy : XANES/EXAFS to track Te and Cu oxidation states during vitrification .

- Durability testing : Long-term leaching experiments (e.g., 28-day PCT) to correlate redox stability with iodine retention .

Methodological Challenges

Q. What strategies ensure reproducibility in this compound synthesis for multi-institutional studies?

Answer:

Q. How should researchers address incomplete data in this compound’s thermodynamic databases?

Answer:

- Gaps in literature : Thermochemical properties (e.g., ΔGf° of CuTeO₃) are poorly documented.

- Mitigation approaches :

- Computational modeling : Density Functional Theory (DFT) to predict Gibbs free energy values.

- Experimental extrapolation : Combine DSC and calorimetry to estimate enthalpies of formation.

Data Interpretation and Reporting

Q. What frameworks are recommended for meta-analysis of this compound’s environmental impact?

Answer:

- Data aggregation : Use PRISMA guidelines to systematically review toxicity studies.

- Risk assessment models :

- Bioaccumulation factors : Compare Te/Cu uptake in model organisms (e.g., Daphnia magna).

- LC50 values : Report variability across species (e.g., bacteria vs. algae).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.